4-Hydrazinylpyridine trihydrochloride
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Overview
Description
4-Hydrazinylpyridine trihydrochloride is a chemical compound with the molecular formula C5H8Cl3N3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
Hydrazinopyridines, a class of compounds to which 4-hydrazinylpyridine trihydrochloride belongs, have been actively investigated as precursors in the synthesis of products having biological activity .
Mode of Action
It is known that the presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures .
Biochemical Pathways
It is known that hydrazinopyridines and their derivatives have a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The most active compound in a study, a derivative of hydrazinopyridine, showed good bioavailability .
Result of Action
Products obtained on the basis of hydrazinopyridines have anti-inflammatory, antiulcer, and other types of activity .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydrazinylpyridine trihydrochloride can be synthesized through the reaction of 4-chloropyridine with hydrazine monohydrate. The reaction typically involves heating a solution of 4-chloropyridine and hydrazine monohydrate in 1-propanol under reflux for 18 hours. The solution is then cooled to 0°C, and the resulting crystals are collected by filtration. The crystals are washed with cold 1-propanol and air-dried to yield the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial purposes. The key factors in industrial production would include optimizing reaction conditions, ensuring purity, and managing waste products.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinylpyridine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
4-Hydrazinylpyridine trihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
4-Hydrazinylpyridine hydrochloride: A closely related compound with similar chemical properties.
2-Hydrazinylpyridine: Another derivative of pyridine with a hydrazinyl group at a different position.
Hydrazinopyridine derivatives: A broad class of compounds with varying biological activities.
Uniqueness
4-Hydrazinylpyridine trihydrochloride is unique due to its specific substitution pattern and the presence of three hydrochloride groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
pyridin-4-ylhydrazine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.3ClH/c6-8-5-1-3-7-4-2-5;;;/h1-4H,6H2,(H,7,8);3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYCZXOQGIPAHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NN.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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